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Executive Summary
ORI-9020, also known as Inarigivir or SB-9000, is a novel dinucleotide phosphorothioate with

a dual mechanism of action that confers potent antiviral activity, particularly against Hepatitis B

Virus (HBV) and Hepatitis C Virus (HCV). This document provides a comprehensive overview

of the antiviral spectrum of ORI-9020, detailing its efficacy, mechanism of action, and the

experimental methodologies used in its evaluation. ORI-9020 not only directly interferes with

viral replication by inhibiting viral polymerases but also stimulates the host's innate immune

system through the activation of RIG-I and NOD2 pathways, leading to the production of

interferons and other antiviral cytokines. This dual action makes it a promising candidate for

antiviral therapy, particularly for challenging viral infections and in cases of resistance to

existing treatments.

Antiviral Spectrum and Efficacy
ORI-9020 and its orally bioavailable prodrug, Inarigivir soproxil (SB-9200), have demonstrated

a broad spectrum of antiviral activity against several clinically significant viruses. The

quantitative data from in vitro and in vivo studies are summarized below.

In Vitro Antiviral Activity
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The in vitro antiviral efficacy of ORI-9020 and its prodrug has been evaluated against a panel of

viruses. The half-maximal effective concentration (EC50), 90% effective concentration (EC90),

and 50% cytotoxic concentration (CC50) are presented in the following tables.

Table 1: In Vitro Antiviral Activity of Inarigivir soproxil (SB-9200)

Virus
Genotype/S
train

Assay
System

EC50 (µM) EC90 (µM)
Reference(s
)

Hepatitis C

Virus (HCV)
Genotype 1a

Replicon

System
2.2 8.0 [1]

Hepatitis C

Virus (HCV)
Genotype 1b

Replicon

System
1.0 6.0 [1]

Hepatitis B

Virus (HBV)

3TC-

Resistant

HepG2

2.2.15 cells
2.1 - [1]

Broad-

Spectrum

RNA Viruses

Norovirus - - - - [1]

Respiratory

Syncytial

Virus (RSV)

- - - - [1]

Influenza

Virus
- - - - [1]

Note: Specific quantitative data for Norovirus, RSV, and Influenza virus are not publicly

available, though broad-spectrum activity is reported.[1]

Table 2: In Vitro Cytotoxicity of Inarigivir
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Cell Line Description CC50 (µM) Reference(s)

HFF
Human Foreskin

Fibroblast
> 1000 [2]

Vero
African Green Monkey

Kidney
> 1000 [2]

In Vivo Antiviral Activity
The in vivo efficacy of ORI-9020 and its prodrug has been demonstrated in animal models of

chronic HBV infection.

Table 3: In Vivo Antiviral Activity of ORI-9020/Inarigivir soproxil
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Animal
Model

Compound Dosage Duration
Key
Findings

Reference(s
)

Transgenic

Mice (HBV)
ORI-9020

0.5 - 1.6

mg/kg/day

(i.p.)

14 days

Minimal

effective

dosage range

identified to

significantly

reduce liver

HBV DNA.[2]

[3]

[2][3]

Transgenic

Mice (HBV)
ORI-9020

100

mg/kg/day

(i.p.)

14 days

Significantly

reduced viral

DNA in the

liver, with

activity

similar to

adefovir

dipivoxil.[2][3]

Serum HBV

DNA, liver

HBV RNA,

serum

HBeAg, and

serum HBsAg

levels were

not affected.

[2][3]

[2][3]

Woodchuck

(Chronic

WHV)

Inarigivir

soproxil (SB-

9200)

15 and 30

mg/kg (oral,

daily)

12 weeks Dose-

dependent

reduction in

serum WHV

DNA (2.2 and

3.7 log10

reductions,

respectively)

and serum

[4][5]
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WHVsAg (0.5

and 1.6 log10

declines,

respectively).

[4][5]

Lowered

hepatic levels

of WHV

nucleic acids

and antigen,

and reduced

liver

inflammation.

[4][5]

Mechanism of Action
ORI-9020 exhibits a dual mechanism of antiviral action: direct inhibition of viral replication and

stimulation of the host innate immune response.

Direct Antiviral Activity
ORI-9020 directly interferes with the replication of HBV at the level of the viral reverse

transcriptase and/or DNA polymerase.[1] It is believed to act at an early step, at or prior to the

production of the first strand of HBV DNA.[1] This direct antiviral action is thought to involve

steric blockage of the viral polymerase's access to the pre-genomic RNA template.[4][5]

Immunomodulatory Activity via RIG-I and NOD2
Activation
ORI-9020 is an agonist of the cytosolic pattern recognition receptors (PRRs) Retinoic acid-

Inducible Gene I (RIG-I) and Nucleotide-binding Oligomerization Domain-containing protein 2

(NOD2).[3][4][5] Activation of these sensors triggers a downstream signaling cascade, leading

to the production of type I (IFN-α/β) and type III interferons (IFN-λ), as well as other pro-

inflammatory cytokines and interferon-stimulated genes (ISGs).[4][5] This innate immune
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activation contributes significantly to the overall antiviral effect. The signaling pathway is

depicted below.
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Caption: RIG-I and NOD2 signaling pathway activated by ORI-9020.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are the available details for the key experiments cited in this guide.

In Vitro Antiviral Assays
Hepatitis C Virus (HCV) Replicon Assay[1]

Objective: To determine the in vitro efficacy of Inarigivir soproxil against HCV replication.

Methodology:

Genotype 1 HCV replicon systems were utilized.
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The assay was performed in duplicate.

Four different concentrations of Inarigivir soproxil were tested.

The endpoint was the reduction of intracellular HCV RNA relative to untreated controls.

EC50 and EC90 values were calculated based on a 2-fold and 10-fold reduction in HCV

RNA, respectively.

General Antiviral Screening for RNA Viruses (Norovirus, RSV, Influenza) While specific

protocols for Inarigivir against these viruses are not detailed in the available literature,

standard virological assays would likely be employed. A general workflow for such an

assessment is outlined below.
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Potential Endpoint Assays

Seed susceptible host cells
in multi-well plates

Add serial dilutions of
ORI-9020/Inarigivir

Infect cells with a known
titer of the target virus

Incubate for a defined period
(e.g., 24-72 hours)

Perform endpoint assay to
quantify viral replication

Calculate EC50 and CC50 values Cytopathic Effect (CPE)
Reduction Assay Plaque Reduction Assay Virus Yield Reduction

(TCID50 or qPCR)
Reporter Gene Assay

(e.g., Luciferase)

Click to download full resolution via product page

Caption: General workflow for in vitro antiviral activity screening.

In Vivo Antiviral Assays
HBV Transgenic Mouse Model[1][2][3]

Objective: To evaluate the in vivo anti-HBV efficacy of ORI-9020.

Animal Model: Transgenic mice expressing hepatitis B virus.
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Methodology:

Female mice received intraperitoneal (i.p.) injections of ORI-9020 in saline once daily for

14 days.

For dose-ranging studies, half-log serial dilutions of ORI-9020 were administered.

Necropsy was performed at least 2 hours after the last treatment to obtain liver and serum

samples.

HBV DNA levels in the liver were quantified to determine the minimal effective dosage.

Chronic WHV Woodchuck Model[4][5]

Objective: To assess the antiviral and immunomodulatory effects of Inarigivir soproxil in a

model of chronic hepadnaviral infection.

Animal Model: Woodchucks chronically infected with woodchuck hepatitis virus (WHV).

Methodology:

Animals received daily oral doses of Inarigivir soproxil (15 or 30 mg/kg) for 12 weeks.

Serum WHV DNA and WHV surface antigen (WHVsAg) levels were monitored throughout

the study.

Hepatic levels of WHV nucleic acids, antigens, and markers of inflammation were

assessed.

Expression of interferons and interferon-stimulated genes in blood and liver was measured

to evaluate the host immune response.

Conclusion
ORI-9020 is a promising antiviral agent with a unique dual mechanism of action that combines

direct viral inhibition with potent immunomodulation. Its broad-spectrum activity against HBV,

HCV, and other RNA viruses, coupled with a favorable preclinical safety profile, underscores its

potential as a valuable therapeutic option. Further clinical development and investigation into

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4995001/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10245936/
https://www.benchchem.com/product/b1671813?utm_src=pdf-body
https://www.benchchem.com/product/b1671813?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671813?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


its efficacy against a wider range of viral pathogens are warranted. This technical guide

provides a foundational understanding of ORI-9020 for researchers and drug development

professionals engaged in the pursuit of novel antiviral therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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